molecular formula C22H22N2O4 B2867894 N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-54-9

N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2867894
CAS No.: 899991-54-9
M. Wt: 378.428
InChI Key: MJKZTJFXBHSGOI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic chemical compound based on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This particular molecule features a 2,4-dimethoxyphenyl amide group and a 4-methylbenzyl substitution on the pyridone nitrogen. While the specific biological data for this compound requires further experimental investigation, its core structure is closely related to potent and selective kinase inhibitors documented in scientific literature. For instance, compounds sharing the 1,2-dihydropyridine-2-one-3-carboxamide structure have been identified as potent and orally efficacious inhibitors of kinase targets such as Met, which plays a key role in cellular signaling pathways involved in proliferation, survival, and invasion . The strategic substitution pattern on this scaffold is known to allow for fine-tuning of enzyme potency and kinase selectivity, making it a valuable template for developing targeted therapies . Researchers can utilize this compound as a key building block or a lead compound in various projects, including kinase inhibitor development, structure-activity relationship (SAR) studies, and high-throughput screening assays. The presence of the carboxamide linkage and the aromatic substituents makes it a versatile intermediate for further chemical modification and library synthesis. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. For detailed specifications, available batch data, or custom synthesis inquiries, please contact our scientific support team.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-6-8-16(9-7-15)14-24-12-4-5-18(22(24)26)21(25)23-19-11-10-17(27-2)13-20(19)28-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKZTJFXBHSGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The 2,4-dimethoxyphenyl and 4-methylbenzyl groups are then added through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry principles to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

    Industry: The compound’s unique properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include modifications to the benzyl group at the 1-position and the aryl/heteroaryl groups on the carboxamide. These changes significantly alter physicochemical properties (e.g., solubility, logP) and biological activity.

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name 1-Position Substituent Carboxamide Substituent Biological Activity/Notes Reference
Target Compound 4-Methylbenzyl 2,4-Dimethoxyphenyl Structural prototype; potential cytotoxicity
N-(2,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Trifluoromethylbenzyl 2,4-Dimethoxyphenyl Increased lipophilicity; unconfirmed activity
BMS-777607 4-Fluorophenyl 4-Ethoxy-3-fluorophenyl Met kinase inhibitor (IC50 ~10 nM)
DM-11 2,4-Dichlorobenzyl 4,6-Dimethylpyridin-2-yl Unspecified activity; pyrrole-carboxamide
DM-20 4-Trifluoromethylbenzyl 4-Methoxy-6-methylpyridin-2-yl NMR-characterized; structural diversity

Key Research Findings

Impact of Benzyl Substituents :

  • The 4-methylbenzyl group in the target compound provides moderate steric bulk and lipophilicity. In contrast, the 3-trifluoromethylbenzyl analog () introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
  • BMS-777607 replaces the benzyl group with a 4-fluorophenyl moiety and incorporates an ethoxy group, enabling selective Met kinase inhibition. This highlights the importance of halogen and alkoxy groups in target engagement .

Carboxamide Modifications :

  • The 2,4-dimethoxyphenyl group in the target compound is retained in analogs like DM-20 (), suggesting its role in π-π stacking or hydrogen bonding.
  • In BMS-777607, the carboxamide is linked to a fluorinated aryl group, which likely contributes to kinase selectivity by occupying hydrophobic pockets .

Biological Activity Trends: Cytotoxicity: notes that analogs with chloro or methyl groups on aryl rings (e.g., compound 18, IC50 = 35 μg/mL) show higher cytotoxicity, implying that electron-deficient substituents may enhance anticancer activity. The target compound’s 4-methylbenzyl group may offer a balance between potency and selectivity . Enzyme Inhibition: BMS-777607’s Met kinase inhibition (EC50 = 10 nM) demonstrates that ethoxy and fluorophenyl groups are critical for efficacy. The target compound lacks these groups, suggesting divergent biological targets .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This class is known for its diverse biological activities, particularly in pharmacology. The compound's structure suggests potential applications in various therapeutic areas, including cardiovascular health and possibly anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{20}N_{2}O_{4}, with a molecular weight of approximately 336.36 g/mol. Its structure features a dihydropyridine core with significant functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC_{18}H_{20}N_{2}O_{4}
Molecular Weight336.36 g/mol
SolubilityModerate in organic solvents; variable in water

Dihydropyridine derivatives generally exert their effects by interacting with calcium channels in the cardiovascular system. This interaction leads to vasodilation and reduced blood pressure, making them valuable in treating hypertension and angina pectoris. The specific mechanism for this compound may involve:

  • Calcium Channel Blockade : Inhibition of calcium influx into vascular smooth muscle cells.
  • Antioxidant Activity : Potential reduction of oxidative stress through free radical scavenging.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways that could contribute to cardiovascular diseases.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with similar dihydropyridine compounds. For instance:

  • Antihypertensive Effects : Compounds within this class have demonstrated significant reductions in blood pressure in animal models. For example, a study involving spontaneously hypertensive rats reported that doses as low as 1 mg/kg produced marked antihypertensive effects .
  • Anticancer Properties : Some dihydropyridine derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that modifications to the dihydropyridine structure can enhance these effects.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Case Study 1 : A derivative similar to this compound was evaluated for its ability to reduce cardiac hypertrophy in animal models. Results indicated a significant decrease in heart size and improved cardiac function after treatment .
  • Case Study 2 : Another study focused on a related compound's ability to inhibit cancer cell proliferation in vitro. The results demonstrated a dose-dependent reduction in cell viability among various cancer cell lines .

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